molecular formula C11H12BrFO2 B13342692 2-Bromo-1-(6-fluorochroman-2-yl)ethanol

2-Bromo-1-(6-fluorochroman-2-yl)ethanol

Cat. No.: B13342692
M. Wt: 275.11 g/mol
InChI Key: ONMJPYMSRJJACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(6-fluorochroman-2-yl)ethanol is an organic compound that features a bromine atom, a fluorine atom, and a chroman ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-fluorochroman-2-yl)ethanol can be achieved through a multi-step process. One common method involves the bromination of 1-(6-fluorochroman-2-yl)ethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-fluorochroman-2-yl)ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 1-(6-fluorochroman-2-yl)ethanol derivatives with different functional groups.

    Oxidation: Formation of 2-bromo-1-(6-fluorochroman-2-yl)ethanone.

    Reduction: Formation of 1-(6-fluorochroman-2-yl)ethane.

Scientific Research Applications

2-Bromo-1-(6-fluorochroman-2-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and central nervous systems.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(6-fluorochroman-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine and fluorine atoms can enhance binding affinity and selectivity towards molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(6-fluorochroman-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(6-Fluorochroman-2-yl)ethanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1-(6-chlorochroman-2-yl)ethanol: Contains a chlorine atom on the chroman ring instead of fluorine.

Uniqueness

2-Bromo-1-(6-fluorochroman-2-yl)ethanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these atoms allows for selective modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-bromo-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMJPYMSRJJACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.